Silver chlorate
Description
Historical Context of Silver Chlorate (B79027) in Chemical Science
Silver chlorate (AgClO₃) is an inorganic compound that has been a subject of scientific interest for many years. wikipedia.orgscribd.com It is a white, crystalline solid that is soluble in water. smolecule.comontosight.ai Like other chlorates, it is a strong oxidizing agent. wikipedia.orgontosight.ai
The synthesis of this compound can be traced back to early experiments in inorganic chemistry. One of the common methods of production involves the reaction of silver nitrate (B79036) with sodium chlorate. wikipedia.orgscribd.com This reaction yields both this compound and sodium nitrate. sciencemadness.org Another method involves passing chlorine gas through a suspension of silver oxide. wikipedia.orgscribd.com
Historically, silver compounds, in general, have played a significant role in the development of chemistry. For instance, silver nitrate was discovered in the 13th century, and its reaction with various substances has been a cornerstone of many chemical experiments. chemicals.co.uk The light-sensitive nature of silver salts, including silver chloride, was fundamental to the invention of photography in the 18th and 19th centuries. rsc.orgbritannica.com While not as prominent as silver nitrate or silver chloride, this compound's properties as a simple metal salt and an oxidizing agent made it a compound of interest in basic inorganic chemistry research. wikipedia.orgwikiwand.com
Contemporary Significance of this compound in Academic Research
In modern chemical research, this compound continues to be relevant due to its distinct properties. It is primarily utilized in academic laboratories for specialized applications rather than large-scale industrial processes. smolecule.comchemicalbook.com Its significance lies in its utility as an oxidizing agent in organic synthesis and as a precursor for the preparation of other chlorate salts through double displacement reactions. smolecule.comsciencemadness.org
Recent studies have explored the thermal behavior of this compound, comparing it to other metal chlorates. niscpr.res.inniscpr.res.in Research has shown that during its decomposition, a portion of the this compound can be oxidized to silver perchlorate (B79767) before the final product of silver chloride is formed. niscpr.res.inniscpr.res.in This type of investigation into the thermal decomposition of metal chlorates is a continuing area of interest in inorganic chemistry. u-szeged.hu
Furthermore, the unique reactivity of this compound makes it a subject of study in coordination chemistry. For example, it has been used in the synthesis of silver(I) perchlorate dihydrate by reacting it with a 1,2,4-triazole-5-one (TO) solution. guidechem.com The resulting complex's structure was characterized using single-crystal X-ray diffraction and infrared spectroscopy. guidechem.com
Overview of Key Research Domains for this compound
The primary research domains for this compound can be categorized as follows:
Inorganic Synthesis and Material Science: this compound serves as a starting material for the synthesis of other chlorate salts. sciencemadness.org Its thermal decomposition characteristics are also of interest in understanding the solid-state chemistry of metal salts. niscpr.res.inniscpr.res.in
Organic Synthesis: As a potent oxidizing agent, this compound finds application in specific organic reactions. sciencemadness.orgchemicalbook.com For instance, it has been used to oxidize crotonic acid and isocrotonic acid. sciencemadness.org
Coordination Chemistry: The compound is used in the formation of coordination complexes with various ligands. guidechem.com The study of these complexes provides insights into bonding, structure, and reactivity.
Electrochemistry: The thermal decomposition of a mixture of silver oxide and this compound has been a method for preparing silver-silver chloride electrodes, which are important reference electrodes in electrochemical measurements. iupac.org
Interactive Data Table: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | AgClO₃ | smolecule.comontosight.ai |
| Molar Mass | 191.32 g/mol | smolecule.comnih.gov |
| Appearance | White crystalline solid | smolecule.comontosight.ai |
| Crystal Structure | Tetragonal | wikipedia.orgsmolecule.com |
| Melting Point | 230 °C (446 °F; 503 K) | scribd.comguidechem.com |
| Boiling Point | Decomposes at 250 °C (482 °F; 523 K) | scribd.com |
| Density | 4.43 g/cm³ | ontosight.aisigmaaldrich.com |
| Solubility in Water | Soluble | wikipedia.orgsmolecule.com |
Interactive Data Table: Synthesis Reactions of this compound
| Reactants | Products | Reaction Type | Source(s) |
| Silver nitrate (AgNO₃) + Sodium chlorate (NaClO₃) | This compound (AgClO₃) + Sodium nitrate (NaNO₃) | Double displacement | wikipedia.orgsciencemadness.org |
| Barium chlorate (Ba(ClO₃)₂) + Silver(I) fluoride (B91410) (AgF) | This compound (AgClO₃) + Barium fluoride (BaF₂) | Double displacement | sciencemadness.org |
| Chloric acid (HClO₃) + Silver oxide (Ag₂O) | This compound (AgClO₃) + Water (H₂O) | Acid-base reaction | smolecule.comsciencemadness.org |
| Chlorine (Cl₂) + Silver oxide (Ag₂O) | This compound (AgClO₃) + Silver chloride (AgCl) | Redox reaction | wikipedia.orgscribd.com |
| Silver (Ag) + Chloric acid (HClO₃) | This compound (AgClO₃) + Silver chloride (AgCl) + Water (H₂O) | Redox reaction | sciencemadness.org |
Structure
2D Structure
Properties
IUPAC Name |
silver;chlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.ClHO3/c;2-1(3)4/h;(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLBJIZEEMKQKY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)=O.[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgClO3 | |
| Record name | silver chlorate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silver_chlorate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50228454 | |
| Record name | Silver chlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7783-92-8 | |
| Record name | Silver chlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silver chlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silver chlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SILVER CHLORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4T3J400JU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for Silver Chlorate
Established Synthetic Pathways for Silver Chlorate (B79027)
Several well-documented methods exist for the synthesis of silver chlorate, primarily involving double displacement reactions, electrochemical processes, and reactions with chlorine gas or chloric acid.
Double Displacement Reactions for this compound Synthesis
Double displacement, or metathesis, is a common and straightforward method for preparing this compound. sciencemadness.orgncats.ioscribd.com This approach relies on the differential solubility of the reactants and products.
One of the most frequently employed pathways involves the reaction between silver nitrate (B79036) (AgNO₃) and sodium chlorate (NaClO₃). sciencemadness.orgncats.iowikipedia.org When aqueous solutions of these two salts are mixed, this compound and sodium nitrate (NaNO₃) are formed. sciencemadness.org
AgNO₃(aq) + NaClO₃(aq) → AgClO₃(s) + NaNO₃(aq)
The success of this synthesis hinges on the lower solubility of this compound compared to sodium nitrate at reduced temperatures. By heating concentrated solutions of the reactants to approximately 85°C, mixing them, and then cooling the mixture to 0°C, this compound crystallizes out of the solution while sodium nitrate remains largely dissolved. myttex.net The resulting this compound crystals can then be separated by filtration. myttex.net
Another effective double displacement reaction uses barium chlorate (Ba(ClO₃)₂) and silver(I) fluoride (B91410) (AgF). sciencemadness.org
Ba(ClO₃)₂(aq) + 2AgF(aq) → 2AgClO₃(aq) + BaF₂(s)
This method is advantageous because the byproduct, barium fluoride (BaF₂), is nearly insoluble in water, leading to a very pure this compound solution after filtration. sciencemadness.org However, the high cost of silver fluoride can be a significant drawback. sciencemadness.org
| Reactants | Products | Key Condition | Purity of AgClO₃ |
| Silver Nitrate (AgNO₃), Sodium Chlorate (NaClO₃) | This compound (AgClO₃), Sodium Nitrate (NaNO₃) | Cooling to 0°C | Sufficient for many applications, further purification may be needed. myttex.net |
| Barium Chlorate (Ba(ClO₃)₂), Silver(I) Fluoride (AgF) | This compound (AgClO₃), Barium Fluoride (BaF₂) | Precipitation of BaF₂ | Very pure. sciencemadness.org |
Electrochemical Routes to this compound
Electrochemical synthesis offers an alternative pathway for producing chlorates. The first electrochemical synthesis of sodium chlorate was performed by Wilhelm von Hisinger and Jöns Jacob Berzelius, who electrolyzed sodium chloride between silver electrodes. diva-portal.org While industrial production of sodium chlorate via electrolysis is common, specific details on the direct large-scale electrochemical synthesis of this compound are less documented. diva-portal.org However, the electrolysis of a solution containing silver ions and chlorate ions can yield this compound. smolecule.com Another approach involves the anodic dissolution of metallic silver in an acetate (B1210297) system, followed by chemical reduction to form silver nanoparticles, a process that avoids nitrate reagents entirely. rsc.org The general principle for chlorate production involves the oxidation of chloride ions at the anode to form chlorine, which then disproportionates in the electrolyte to form chlorate. diva-portal.org
Synthesis via Chlorine Gas and Silver Oxide
This compound can also be synthesized by passing chlorine gas through an aqueous suspension of silver oxide (Ag₂O). sciencemadness.orgscribd.comwikipedia.org This reaction is analogous to the industrial preparation of alkali chlorates.
6Ag₂O(s) + 6Cl₂(g) → 10AgCl(s) + 2AgClO₃(aq)
Chloric Acid Reaction with Silver Compounds
Direct reaction with chloric acid (HClO₃) provides another route to this compound. This can be achieved by carefully adding chloric acid to silver oxide or silver carbonate (Ag₂CO₃). sciencemadness.org
2HClO₃(aq) + Ag₂O(s) → 2AgClO₃(aq) + H₂O(l) 2HClO₃(aq) + Ag₂CO₃(s) → 2AgClO₃(aq) + H₂O(l) + CO₂(g)
Another variation involves the reaction of chloric acid with metallic silver. sciencemadness.orgguidechem.com
6HClO₃(aq) + 6Ag(s) → 5AgClO₃(aq) + AgCl(s) + 3H₂O(l)
A primary challenge with these methods is the instability of concentrated chloric acid. sciencemadness.org Its use can lead to a dilute product that may be contaminated with silver perchlorate (B79767), which forms from the decomposition of the chloric acid. sciencemadness.org
Advanced and Novel Approaches in this compound Preparation
Research continues to refine the synthesis and purification of silver compounds, including this compound.
Purification Methods and Recrystallization Techniques for this compound
Regardless of the synthetic pathway, purification of the crude this compound product is often necessary to achieve high purity. Fractional recrystallization is a key technique, particularly for the product obtained from the double displacement reaction of silver nitrate and sodium chlorate. sciencemadness.org
This method leverages the differences in solubility between this compound and the primary contaminant, sodium nitrate, at different temperatures. myttex.net A detailed procedure involves dissolving the initial product, which may have a purity of around 95%, in hot water (e.g., at 90°C) and then cooling it to 0°C. myttex.netthieme-connect.de This process causes the less soluble this compound to crystallize while the more soluble sodium nitrate remains in the mother liquor. myttex.net Repeating this recrystallization process can significantly increase the purity of the this compound, with reports of achieving 99.7% to 99.95% purity after multiple recrystallizations. myttex.netthieme-connect.de The purified crystals are then typically dried in a desiccator, and because this compound is sensitive to light, it should be stored in a dark container. myttex.netthieme-connect.deyoutube.com
| Purification Step | Description | Expected Purity |
| Initial Filtration | Separation of precipitated crystals from the reaction mixture. | ~95.2% myttex.net |
| First Recrystallization | Dissolving the product in hot water and cooling to 0°C to re-precipitate AgClO₃. | Increased purity. |
| Second Recrystallization | Repeating the dissolution and precipitation process. | ~99.7% myttex.net |
| Multiple Recrystallizations | Further repeating the process for higher purity. | Up to 99.95% thieme-connect.de |
| Drying and Storage | Drying the final product in a desiccator and storing in a dark container. | Final pure product. |
Controlled Crystallization for Specific this compound Morphologies
The morphology of crystalline solids is critical as it influences their physical and chemical properties. This compound typically forms white, tetragonal crystals. wikipedia.orgdrugfuture.com However, controlling the crystallization process allows for the synthesis of particles with specific shapes and sizes, which can be crucial for various applications.
While specific literature on the morphological control of this compound is limited, principles derived from the synthesis of other silver-based materials can be applied. The final morphology of a crystal is determined by factors that influence nucleation and growth, such as supersaturation, temperature, pH, and the presence of additives. mdpi.com
Methods for controlling crystal morphology often involve:
Adjusting Supersaturation: Supersaturation is the primary driving force for crystallization. By controlling reactant concentrations and the rate of temperature change, the level of supersaturation can be managed to favor different growth patterns. mdpi.com For instance, high supersaturation often leads to rapid nucleation and the formation of many small crystals, while lower supersaturation allows for slower, more ordered growth on existing nuclei, potentially leading to larger, well-defined crystals. researchgate.net
Use of Additives and Stabilizers: Foreign molecules, such as surfactants and polymers, can selectively adsorb to specific crystal faces, inhibiting growth on those faces and promoting it on others. This anisotropic growth can lead to morphologies like needles, plates, or more complex structures. mdpi.com For example, in the synthesis of silver particles, amino acids have been used to regulate the reduction rate of silver ions, leading to a morphological change from dendrites to flower-like and spherical particles. jst.go.jp Similarly, stabilizers like polyvinylpyrrolidone (B124986) (PVP) are widely used to control the size and shape of silver nanoparticles, yielding forms from nanospheres to nanocubes. medcraveonline.com
Solvent and Temperature Control: The choice of solvent and the temperature profile of the crystallization process are crucial. In the common synthesis of this compound from silver nitrate and sodium chlorate, the mixture is cooled significantly, often to 0°C, to induce the crystallization of this compound, which forms as beautiful, thick needles. youtube.com This process relies on the differential solubility of this compound and the sodium nitrate byproduct at various temperatures.
By manipulating these parameters, it is theoretically possible to guide the crystallization of this compound to produce specific morphologies beyond simple tetragonal crystals, similar to how dendritic and flower-like silver particles are produced. researchgate.netresearchgate.net
Table 1: Factors Influencing Crystal Morphology
| Parameter | Influence on Crystallization | Potential Morphological Outcome |
|---|---|---|
| Supersaturation | Acts as the driving force for nucleation and growth. mdpi.com | High levels can lead to dendritic or fine particulate structures; low levels favor polyhedral, well-defined crystals. researchgate.net |
| Additives/Stabilizers | Selectively adsorb to crystal faces, inhibiting or promoting growth in specific directions. mdpi.com | Can produce anisotropic shapes like needles, rods, or plates. jst.go.jpmedcraveonline.com |
| Temperature | Affects solvent viscosity, solute solubility, and reaction kinetics. researchgate.net | Controlled cooling rates can influence crystal size and uniformity. mdpi.com |
| Solvent | The interaction between the solvent and the crystal faces can alter the surface energy and growth rates. nih.gov | Different solvents can lead to different predominant crystal habits. |
Green Chemistry Principles in this compound Preparation (e.g., as a precursor for AgNPs via biological methods)
Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. kyushu-u.ac.jp While conventional synthesis routes for this compound are not inherently "green," the compound serves as an important precursor in green synthesis applications, particularly for the production of silver nanoparticles (AgNPs). mdpi.comresearchgate.net
The biological synthesis of AgNPs is a cornerstone of green nanotechnology. scirp.org This approach utilizes extracts from organisms like plants, algae, bacteria, or fungi. mdpi.com These extracts contain a rich mixture of biomolecules—such as polyphenols, flavonoids, amino acids, and polysaccharides—that act as both reducing and capping/stabilizing agents. thieme-connect.com
In this process, this compound can be used as the source of silver ions (Ag⁺), functioning as a substitute for the more commonly cited silver nitrate. mdpi.comresearchgate.net The synthesis mechanism involves the following steps:
An aqueous solution of this compound is mixed with a biological extract (e.g., from plant leaves). ajchem-a.comnih.gov
The biomolecules in the extract reduce the silver ions (Ag⁺) from the dissolved salt to elemental silver (Ag⁰). thieme-connect.com
These silver atoms then nucleate and grow into nanoparticles. nih.gov
Other compounds in the extract adsorb onto the surface of the newly formed nanoparticles, preventing them from aggregating and ensuring their stability in the solution. medcraveonline.com
The formation of AgNPs is often confirmed by a visible color change in the solution (typically to a yellowish-brown) and is characterized using UV-Visible spectroscopy, which shows a distinctive surface plasmon resonance (SPR) peak. kyushu-u.ac.jpajchem-a.com This method is considered environmentally friendly because it avoids the need for harsh chemical reducing agents, toxic solvents, and high energy consumption. researchgate.net
Optimization of this compound Synthesis Parameters
Influence of Reactant Stoichiometry and Purity on this compound Yield
The yield and purity of this compound are directly impacted by the chosen synthesis route, the stoichiometry of the reactants, and the presence of impurities or difficult-to-separate byproducts.
The most common laboratory preparation involves a double displacement (metathesis) reaction between silver nitrate (AgNO₃) and sodium chlorate (NaClO₃) in an aqueous solution. wikipedia.orgsciencemadness.orgncats.io
AgNO₃ + NaClO₃ → AgClO₃ + NaNO₃
The stoichiometry for this reaction is a simple 1:1 molar ratio. sciencemadness.org A significant challenge in this method is that the byproduct, sodium nitrate (NaNO₃), is also soluble in water, making the isolation of pure this compound difficult. sciencemadness.org The separation is typically achieved through fractional recrystallization, but this can lead to lower yields or an impure product if not performed carefully.
An alternative route that yields a much purer product involves the reaction between barium chlorate (Ba(ClO₃)₂) and silver(I) fluoride (AgF). sciencemadness.org
Ba(ClO₃)₂ + 2AgF → 2AgClO₃ + BaF₂↓
In this case, the barium fluoride (BaF₂) byproduct is nearly insoluble in water and precipitates out of the solution, allowing for easy separation by filtration. sciencemadness.org This leads to a very pure this compound solution and a higher effective yield of the pure compound, though the high cost of silver(I) fluoride is a major drawback. sciencemadness.org
Table 2: Comparison of Synthesis Routes for this compound
| Reactants | Stoichiometry | Byproduct | Byproduct Solubility | Impact on Purity & Yield |
|---|---|---|---|---|
| Silver Nitrate (AgNO₃) + Sodium Chlorate (NaClO₃) | 1:1 sciencemadness.org | Sodium Nitrate (NaNO₃) | Soluble in water | Purity depends on efficient fractional crystallization; yield can be reduced by incomplete separation. sciencemadness.org |
| Barium Chlorate (Ba(ClO₃)₂) + Silver(I) Fluoride (AgF) | 1:2 sciencemadness.org | Barium Fluoride (BaF₂) | Insoluble in water | High purity and yield of AgClO₃ due to easy removal of the precipitate. sciencemadness.org |
| Silver Oxide (Ag₂O) + Chlorine (Cl₂) | N/A | Silver Chloride (AgCl) | Insoluble in water | Yield is lowered by the formation of insoluble AgCl as a side product. sciencemadness.org |
Temperature and Solvent Effects on this compound Formation
Temperature and solvent are critical parameters in the synthesis of this compound, primarily because the most common preparation method relies on crystallization for product isolation.
Temperature Effects: The solubility of this compound in water is highly dependent on temperature. This property is exploited during fractional crystallization to separate it from the sodium nitrate byproduct. sciencemadness.org By dissolving the reactants in hot water and then cooling the solution, the less soluble compound at lower temperatures will crystallize first. This compound's solubility decreases significantly as the temperature drops, making cooling an effective method for its precipitation. drugfuture.comyoutube.com For instance, cooling the reaction mixture to 0°C is a common step to maximize the crystallization of this compound while keeping the majority of the sodium nitrate dissolved in the solution. youtube.com
Table 3: Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Solubility (g/100 mL of H₂O) |
|---|---|
| 15 | 10 drugfuture.com |
| 27 | 20 drugfuture.com |
| 80 | 50 drugfuture.com |
Solvent Effects: Water is the most commonly used solvent for the synthesis of this compound via the metathesis reaction due to the high solubility of the reactants (AgNO₃ and NaClO₃). youtube.comsciencemadness.org The effectiveness of the synthesis and purification depends on the differential solubility of the product (AgClO₃) and the byproduct (NaNO₃) in the chosen solvent. While water is standard, other solvents could theoretically be used. This compound is noted to be slightly soluble in alcohol. drugfuture.com For optimization, an ideal solvent would be one in which this compound has low solubility at a given temperature while the byproduct has very high solubility, thus maximizing the yield and purity upon crystallization.
Advanced Structural Characterization of Silver Chlorate
Crystallographic Studies of Silver Chlorate (B79027)
Crystallographic studies are fundamental to understanding the three-dimensional arrangement of atoms within a solid. For silver chlorate, techniques like X-ray diffraction have been pivotal in determining its crystal lattice, symmetry, and the precise location of its constituent ions.
Single-crystal X-ray diffraction is a powerful non-destructive technique that provides precise information about the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, and bond angles. morana-rtd.com The interaction of X-rays with the electron clouds of atoms in the crystal produces a unique diffraction pattern, which can be mathematically decoded to generate a three-dimensional model of the atomic arrangement. morana-rtd.com
Studies on this compound have utilized this method to characterize its structure. dntb.gov.ua The analysis reveals a highly ordered ionic lattice. Data from these diffraction studies provide the foundation for a detailed understanding of the compound's solid-state properties.
At room temperature, this compound crystallizes in the tetragonal system, specifically belonging to the I4/m space group. researchgate.netresearchgate.netniscpr.res.in This crystal system is characterized by a unit cell with two equal-length axes (a and b) that are perpendicular to each other and to a third axis (c) of a different length. researchgate.netlibretexts.org
This compound is known to exhibit polymorphism, meaning it can exist in more than one crystal structure. Research has shown that it undergoes a reversible, first-order phase transition from its room-temperature tetragonal form to a high-temperature cubic phase. niscpr.res.in This transition occurs at approximately 139-142°C. niscpr.res.in The high-temperature polymorph has a primitive cubic lattice. niscpr.res.in The enthalpy change associated with this transition has been determined to be 3.12 cal/g. niscpr.res.in
Table 1: Crystallographic Data for this compound Polymorphs
| Property | Room Temperature Phase | High-Temperature Phase |
|---|---|---|
| Crystal System | Tetragonal researchgate.netresearchgate.netniscpr.res.in | Cubic niscpr.res.in |
| Space Group | I4/m researchgate.netniscpr.res.in | Primitive Cubic niscpr.res.in |
| Lattice Constants | a = 8.67 Åc = 8.17 Å researchgate.net | a = 6.681 Å (at 145°C) niscpr.res.in |
| Unit Cell Volume | 614.13 ų researchgate.net | Not specified |
| Transition Temp. | N/A | 139-142°C niscpr.res.in |
Bond analysis derived from crystallographic data provides insight into the nature of the chemical bonds within the this compound lattice. The structure contains two distinct silver ion (Ag⁺) environments and two different oxygen atom (O²⁻) sites. researchgate.net
In one coordination environment, an Ag⁺ ion is bonded to eight oxygen atoms, with four shorter bonds (2.62 Å) and four longer bonds (2.75 Å). researchgate.net In the other, the Ag⁺ ion is coordinated to four oxygen atoms, all with a bond length of 2.41 Å. researchgate.net The chlorine atom (Cl⁵⁺) is bonded to three oxygen atoms in a trigonal non-coplanar geometry, with O-Cl bond lengths of 1.51 Å and 1.52 Å. researchgate.net
Theoretical studies based on the quantum theory of atoms in molecules (QTAIM) on analogous alkali chlorates, such as sodium chlorate, help to interpret these bond characteristics. acs.org The analysis of electron density at the bond critical points (BCPs) suggests that the intra-anionic Cl-O bonds are predominantly covalent, characterized by high electron density. acs.org In contrast, the metal-oxygen (e.g., Na-O) bonds are classified as ionic, with significantly lower electron density at the BCP. acs.org These findings suggest a similar ionic interaction between the Ag⁺ cations and the chlorate (ClO₃⁻) anions in the this compound crystal, complemented by weak anion-anion interactions. acs.org
Table 2: Selected Interatomic Distances in Tetragonal this compound
| Bond | Bond Length (Å) |
|---|---|
| Ag-O | 2.41 researchgate.net |
| Ag-O | 2.62 researchgate.net |
| Ag-O | 2.75 researchgate.net |
| O-Cl | 1.51 researchgate.net |
Spectroscopic Investigations of this compound
Spectroscopic techniques probe the energy levels within a molecule or crystal. Vibrational and electron spin resonance spectroscopies are particularly useful for characterizing the bonding, molecular structure, and electronic environment of species within the this compound crystal.
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, investigates the vibrational modes of molecules. researchgate.net These methods are complementary, as their selection rules differ based on changes in the molecule's dipole moment (for IR) and polarizability (for Raman).
For this compound, the vibrational spectra are dominated by the internal modes of the chlorate ion (ClO₃⁻). Infrared spectroscopy studies have identified characteristic absorption bands for the Cl-O vibrations of the chlorate group at approximately 945 cm⁻¹ and 970 cm⁻¹. libretexts.org During thermal decomposition studies, an additional band around 1100 cm⁻¹ appears, which is characteristic of the perchlorate (B79767) ion (ClO₄⁻), indicating that a portion of the this compound oxidizes to silver perchlorate before final decomposition to silver chloride. libretexts.org
Table 3: Observed Infrared Absorption Bands for this compound and its Decomposition Intermediate
| Wavenumber (cm⁻¹) | Assignment | Compound |
|---|---|---|
| 945 | ν(Cl-O) libretexts.org | This compound |
| 970 | ν(Cl-O) libretexts.org | This compound |
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons (paramagnetic centers). When this compound single crystals are exposed to gamma (γ) irradiation, various paramagnetic radical species become trapped within the crystal lattice.
ESR studies have successfully identified several of these trapped centers in irradiated AgClO₃. researchgate.net The primary species identified are the ozonide radical ion (O₃⁻), chlorine dioxide (ClO₂), and a complex center denoted as (ClO₂–Cl)⁻. researchgate.net The identification of these same radicals in other irradiated chlorates, such as potassium chlorate (KClO₃), corroborates these findings.
The ClO₂ radical, in particular, has been studied in detail. Theoretical analysis of its spin Hamiltonian indicates that the crystal field of the AgClO₃ lattice breaks the C₂ᵥ symmetry of the isolated ClO₂ molecule. niscpr.res.in This interaction results in an observable rotation of the principal axes of the g-tensor and the hyperfine A-tensor relative to each other. niscpr.res.in
Table 4: Paramagnetic Centers Identified in Irradiated this compound
| Paramagnetic Center | Formula | Reference |
|---|---|---|
| Ozonide Radical Ion | O₃⁻ | researchgate.net |
| Chlorine Dioxide | ClO₂ | researchgate.net |
X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis of this compound
X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of elements within the top 1 to 10 nanometers of a material's surface. wikipedia.orgfiveable.me The technique is based on the photoelectric effect, where X-rays irradiate a sample, causing the emission of core-level electrons. wikipedia.org The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. Each element has a unique set of binding energies, allowing for elemental identification. carleton.edu
For this compound (AgClO₃), XPS analysis is crucial for verifying the surface purity and the chemical states of silver, chlorine, and oxygen. Shifts in the characteristic binding energies, known as chemical shifts, provide detailed information about the oxidation state and local bonding environment of each element. carleton.edu For instance, the binding energy of the Ag 3d core level can distinguish between metallic silver (Ag⁰) and silver in an oxidized state (Ag⁺), such as in AgClO₃. researchgate.netresearchgate.net Similarly, the binding energies of the Cl 2p and O 1s peaks would confirm the presence of the chlorate (ClO₃⁻) anion and rule out other species like chloride (Cl⁻) or perchlorate (ClO₄⁻).
While specific, detailed XPS spectra for pure this compound are not extensively documented in readily available literature, analysis of related compounds provides expected values. Research on sodium chlorate (NaClO₃) has been conducted, and it's known that X-ray irradiation can cause the reduction of the chlorate ion during analysis. aip.orgiaea.org This highlights the necessity for careful experimental control, such as minimizing exposure time, to obtain data representative of the original material. aip.org
The table below outlines the core levels that would be analyzed for this compound and the type of information that would be derived from their high-resolution spectra.
Table 1: Key XPS Regions for the Surface Analysis of this compound
| Core Level | Expected Binding Energy Range (approx. eV) | Information Gleaned |
|---|---|---|
| Ag 3d | 367-375 | The Ag 3d spectrum consists of a doublet (3d₅/₂ and 3d₃/₂). The precise binding energy of the Ag 3d₅/₂ peak (approx. 367-368 eV) confirms the Ag⁺ oxidation state, distinguishing it from metallic silver (Ag⁰). researchgate.net |
| Cl 2p | 206-212 | The Cl 2p peak for the chlorate ion is expected in a higher binding energy range than for chloride (approx. 198-200 eV). This confirms the +5 oxidation state of chlorine in the chlorate anion. aip.org |
| O 1s | 530-533 | The O 1s peak provides information on the oxygen bonded within the chlorate anion. Its position can help identify surface contamination, such as adsorbed water or carbonate species. |
Electron Microscopy and Imaging of this compound Morphology
Electron microscopy techniques are indispensable for visualizing the morphology and structure of materials at high magnification, far surpassing the capabilities of light microscopy. numberanalytics.com By using a focused beam of electrons instead of photons, resolutions at the micro- and nanometer scale can be achieved. academie-sciences.fr For a crystalline compound like this compound, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide critical, complementary information regarding its crystal habit and the structure of its nanoscale forms.
Scanning Electron Microscopy (SEM) for this compound Crystal Morphology
Scanning Electron Microscopy (SEM) is a premier technique for imaging the surface topography of solid materials. carleton.edu In SEM, a focused beam of high-energy electrons scans across the sample's surface, causing interactions that generate signals, primarily secondary electrons. microbenotes.com These secondary electrons are collected by a detector to form a high-resolution, three-dimensional-appearing image of the surface. electron-microscopes.com
The application of SEM to this compound crystals allows for the detailed characterization of their external morphology. numberanalytics.com This analysis is fundamental to understanding the physical properties of the bulk material, which are influenced by crystal size, shape, and surface features. SEM reveals the specific crystal habit (the characteristic external shape), the distribution of crystal sizes in a powdered sample, the texture of the crystal faces, and the degree to which individual crystals have aggregated or intergrown. numberanalytics.com This level of detail is crucial for quality control in synthesis and for understanding how the material might behave in various applications.
Table 2: Morphological Characteristics of this compound Determined by SEM
| Parameter | Description | Significance |
|---|---|---|
| Crystal Habit | The characteristic geometric shape of the crystals (e.g., prismatic, tabular, cubic). | Provides insight into the internal crystalline structure and the conditions during crystal growth. |
| Size Distribution | The range and average size of the crystals within the sample. nih.gov | Affects bulk properties such as flowability, packing density, and dissolution rate. |
| Surface Topography | The texture and features on the crystal faces, such as steps, etch pits, or smoothness. carleton.edu | Influences the surface area and reactivity of the material. |
| Aggregation State | The extent to which individual crystals are clumped together. innovareacademics.inbiotech-asia.org | Impacts powder handling characteristics and can affect performance in solid-state reactions. |
Transmission Electron Microscopy (TEM) for this compound Nanostructures
Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides detailed information about the internal structure of materials at the nanoscale. numberanalytics.com Unlike SEM, which scans the surface, TEM operates by passing a broad beam of high-energy electrons through an ultrathin sample (typically less than 100 nm thick). nanoscience.com The transmitted electrons are focused by a series of electromagnetic lenses to form a high-resolution, two-dimensional projection image. numberanalytics.com
TEM is the definitive method for characterizing the morphology, size, and crystallinity of this compound when it is synthesized in the form of nanostructures, such as nanoparticles or nanowires. scirp.orgnih.gov The technique can resolve individual nanoparticles, allowing for precise measurement of their dimensions, shape, and size distribution with sub-nanometer precision. ekb.eg High-Resolution TEM (HRTEM) can even visualize the atomic lattice planes of a crystalline nanoparticle, providing direct evidence of its crystal structure. numberanalytics.combiointerfaceresearch.com Furthermore, by using Selected Area Electron Diffraction (SAED), a technique within TEM, a diffraction pattern can be generated from a specific area of the sample, which confirms the crystalline phase of the nanostructures. biointerfaceresearch.com
Table 3: Nanostructural Characteristics of this compound Determined by TEM
| Parameter | Description | Significance |
|---|---|---|
| Particle Size & Distribution | Precise measurement of the diameter or dimensions of individual nanoparticles and the statistical distribution across the sample. ekb.eg | Nanoparticle properties are highly size-dependent; a narrow distribution is often desired for uniform behavior. |
| Particle Shape/Morphology | The geometric shape of the nanostructures (e.g., spherical, triangular, rod-like). scirp.orgtandfonline.com | Shape influences catalytic activity, optical properties, and interactions with biological systems. |
| Crystallinity | Determination of whether the nanoparticles are crystalline, polycrystalline, or amorphous through imaging and diffraction patterns (SAED). biointerfaceresearch.com | The crystalline nature of the material is critical to its physical and chemical properties. |
| Lattice Structure | High-Resolution TEM (HRTEM) allows for the direct imaging of atomic lattice fringes and the measurement of interplanar spacing. numberanalytics.com | Confirms the crystal structure (e.g., cubic, tetragonal) and can reveal crystalline defects. |
Computational and Theoretical Studies on Silver Chlorate
Quantum Chemical Calculations of Silver Chlorate (B79027)
Quantum chemical calculations offer profound insights into the intrinsic properties of silver chlorate (AgClO₃) at the atomic and electronic levels. These computational methods are instrumental in elucidating the molecule's electronic structure, stability, and various other physicochemical characteristics that are often challenging to determine experimentally.
Density Functional Theory (DFT) for Electronic Structure and Stability of this compound
Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool in chemistry and materials science for investigating the electronic structure of many-body systems. wikipedia.org This method is particularly effective for calculating the properties of a many-electron system by utilizing functionals of the spatially dependent electron density. wikipedia.org DFT has been widely applied to study the stability, structure, and optical spectra of silver clusters. rsc.orgresearchgate.net
DFT calculations provide a detailed understanding of the free energy and structure of silver-containing compounds. rsc.orgchemrxiv.org For instance, studies on ultra-small silver clusters have successfully used DFT to determine their thermodynamic stability, revealing that cationic clusters can be more stable than neutral ones, a finding consistent with experimental observations. rsc.orgresearchgate.netchemrxiv.org The method is also adept at predicting how factors like hydration, ligands, and oxidation states influence the structure and stability of these clusters. rsc.orgresearchgate.net
Key Parameters from DFT Calculations for Silver Compounds
| Parameter | Description | Significance for this compound |
|---|---|---|
| Formation Energy | The energy change when a compound is formed from its constituent elements. | Indicates the thermodynamic stability of AgClO₃. |
| Bond Lengths (Ag-O, Cl-O) | The equilibrium distance between the nuclei of bonded atoms. | Defines the molecular geometry and bond strength. |
| Electronic Density of States (DOS) | The number of electronic states per unit energy range. | Reveals the electronic structure and nature of chemical bonding. |
| Vibrational Frequencies | The frequencies at which the molecule's atoms vibrate. | Correlates with experimental IR and Raman spectra for structural confirmation. researchgate.net |
Ab Initio Methods for Predicting this compound Molecular and Solid-State Properties
Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods are crucial for accurately predicting the molecular and solid-state properties of compounds like this compound. arxiv.org Techniques such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchical approach to solving the electronic Schrödinger equation, offering increasing accuracy with higher levels of theory.
For silver-containing systems, ab initio calculations have been used to investigate the electronic and optical properties of silver clusters, showing a transition from molecular to nanoparticle behavior as cluster size increases. arxiv.org In the solid state, ab initio quantum molecular dynamics (QMD) simulations have been employed to refine the phase diagram of silver, identifying different solid phases under high pressure and temperature. lanl.gov
In the case of this compound, which exists as a tetragonal crystal, ab initio methods can be used to predict its solid-state properties. wikipedia.org These calculations can determine the lattice parameters of the unit cell, the cohesive energy of the crystal, and the electronic band structure. The band gap, a critical property for understanding the material's electronic conductivity and optical properties, can be calculated. Ab initio methods also allow for the simulation of vibrational properties, such as phonon dispersion curves, which are essential for understanding the thermal properties of the solid. researchgate.net
Predicted Properties of this compound from Ab Initio Methods
| Property | Description | Relevance |
|---|---|---|
| Lattice Parameters | The dimensions of the unit cell in the crystal lattice. | Fundamental for describing the crystal structure. |
| Cohesive Energy | The energy required to separate the crystal into its constituent atoms or ions. | A measure of the stability of the solid-state structure. |
| Electronic Band Structure | The range of energy levels that electrons may have within the solid. | Determines the electronic and optical properties, such as conductivity and color. |
| Phonon Frequencies | The frequencies of the collective vibrations of atoms in the crystal lattice. | Important for understanding thermal conductivity and heat capacity. |
Theoretical Modeling of this compound Reactivity and Decomposition Pathways
Theoretical modeling provides a framework for understanding the complex chemical reactions that this compound can undergo, particularly its decomposition. These models can predict reaction rates, identify intermediate species, and elucidate the step-by-step mechanisms of transformation.
Kinetic Modeling of this compound Decomposition
Kinetic modeling of solid-state decomposition reactions, such as that of this compound, involves developing mathematical models to describe the rate at which the reaction proceeds. acs.org The thermal decomposition of chlorates can be complex, often involving multiple, sometimes overlapping, steps. researchgate.netscispace.com
The study of the thermal decomposition of related compounds, like potassium chlorate, using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), provides a basis for understanding the kinetic behavior of this compound. scispace.com The kinetic triplet—activation energy (Ea), the pre-exponential factor (A), and the reaction model f(α)—is essential for describing the process. scispace.com Model-free methods, such as the Kissinger-Akahira-Sunose (KAS) method, can be used to determine the activation energy without assuming a specific reaction model. scispace.com
For this compound, kinetic modeling would aim to determine these parameters for its decomposition reaction, which primarily yields silver chloride and oxygen. The reaction is often represented as:
2 AgClO₃(s) → 2 AgCl(s) + 3 O₂(g)
However, the actual process may be more intricate, potentially involving intermediates. Kinetic models can help to distinguish between different possible reaction mechanisms, such as nucleation and growth, diffusion-controlled, or phase-boundary-controlled reactions. niscpr.res.in The influence of factors like heating rate and atmosphere on the decomposition kinetics can also be simulated.
Reaction Mechanism Simulations for this compound Transformations
Simulating reaction mechanisms provides a molecular-level view of how chemical transformations occur. For this compound, this involves modeling the breaking of Cl-O bonds and the formation of Ag-Cl bonds and O₂ molecules. When dry chlorine gas is passed over heated this compound, the reaction produces silver chloride, chlorine dioxide, and oxygen, indicating a complex transformation pathway. doubtnut.com
Computational methods can be used to map out the potential energy surface (PES) for the decomposition reaction. By identifying transition states and reaction intermediates, a detailed step-by-step mechanism can be proposed. For instance, the decomposition might proceed through the formation of unstable intermediates like silver hypochlorite (B82951) or other oxy-chloro species.
Simulations can also explore the role of defects or impurities in the crystal lattice, which can act as nucleation sites for decomposition. The transformation of silver-containing nanomaterials, which can involve processes like dissolution, oxidation, and precipitation, provides analogous systems for understanding the complex transformations this compound might undergo in different environments. mcgill.camdpi.com For example, in aqueous solutions, the interaction of silver ions with chloride can lead to the formation of silver chloride (AgCl). nih.gov
Crystal Field Theory Applied to this compound Systems
Crystal Field Theory (CFT) is a model that describes the breaking of degeneracies of electron orbitals, usually d or f orbitals, due to the static electric field produced by a surrounding charge distribution (anion neighbors). dacollege.orglibretexts.org It is a model that is used to explain the spectroscopic and magnetic properties of transition metal complexes. libretexts.orglibretexts.org
In the case of this compound (AgClO₃), the central metal ion is Ag⁺. Silver(I) has a completely filled d-shell (d¹⁰ configuration). In a d¹⁰ ion, all five d-orbitals are fully occupied with electrons.
According to Crystal Field Theory, when ligands (in this case, the oxygen atoms from the chlorate anions) approach the central metal ion, the degeneracy of the d-orbitals is lifted. libretexts.org In an octahedral field, the d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). dacollege.org In a tetrahedral field, the splitting is inverted, with the e set being lower in energy than the t₂ set. egyankosh.ac.in
The energy difference between these sets is known as the crystal field splitting energy (Δ). libretexts.org The stabilization energy gained by placing electrons in the lower-energy orbitals is called the Crystal Field Stabilization Energy (CFSE). aakash.ac.in
For a d¹⁰ ion like Ag⁺, all d-orbitals are filled with ten electrons. The electron configuration will be (t₂g)⁶(eg)⁴ in an octahedral field or (e)⁴(t₂)⁶ in a tetrahedral field. The CFSE is calculated based on the number of electrons in each level.
CFSE for d¹⁰ in an octahedral field: (6 × -0.4Δo) + (4 × +0.6Δo) = -2.4Δo + 2.4Δo = 0
CFSE for d¹⁰ in a tetrahedral field: (4 × -0.6Δt) + (6 × +0.4Δt) = -2.4Δt + 2.4Δt = 0
Therefore, for a silver(I) ion with a d¹⁰ configuration, the Crystal Field Stabilization Energy is zero, regardless of the geometry of the complex (octahedral, tetrahedral, or other). egyankosh.ac.in This means that there is no net stabilization of the complex arising from the d-orbital splitting.
Reactivity and Reaction Mechanisms of Silver Chlorate
Oxidation-Reduction Chemistry of Silver Chlorate (B79027)
The chemical behavior of silver chlorate is largely defined by the +5 oxidation state of the chlorine atom in the chlorate anion (ClO₃⁻), which makes the compound a strong oxidizing agent. wikipedia.orgwikipedia.org
This compound as an Oxidizing Agent in Chemical Reactions
This compound is a powerful oxidizing agent, capable of reacting vigorously with various substances. smolecule.comontosight.aisciencemadness.org Its oxidizing strength stems from the chlorate ion, where chlorine is in a high oxidation state and readily accepts electrons. This property makes it reactive with reducing agents, organic compounds, and certain metals. ontosight.aiwikipedia.org For instance, mixtures of this compound with combustible materials like sugars or sulfur can deflagrate or explode upon ignition. ontosight.aisciencemadness.org
In synthetic chemistry, this compound has been employed as an effective oxidizing agent for specific transformations of organic molecules. smolecule.comsciencemadness.org A notable example is the oxidation of crotonic and isocrotonic acids to their corresponding dihydroxybutyric acids. sciencemadness.org The silver ion (Ag⁺) itself can also participate in redox reactions, although the primary oxidizing power resides with the chlorate anion. nih.gov
Reduction Pathways of this compound
The reduction of this compound involves the chlorate ion being reduced to a lower oxidation state, typically forming chloride ions (Cl⁻). The specific reduction pathway can be influenced by the nature of the reducing agent and the reaction conditions. For example, in the presence of a suitable reducing agent, the chlorate can be reduced to chloride. sciencemadness.org
In some contexts, the reduction of the silver ion to metallic silver can also occur. For instance, the silver ion is known to be reduced to metallic silver by compounds like ascorbic acid. nih.gov A general representation of the reduction of the chlorate ion is:
ClO₃⁻ + 6H⁺ + 6e⁻ → Cl⁻ + 3H₂O
3Zn + AgClO₃ + 6HCl → 3ZnCl₂ + 3H₂O + AgCl
Thermal and Photolytic Decomposition of this compound
This compound is metastable and can decompose when subjected to heat or light, a characteristic that underscores its potential hazards. smolecule.comsciencemadness.org
Detailed Mechanisms of Thermal Decomposition of this compound
The thermal decomposition of this compound is a complex process that can proceed via different pathways depending on the heating rate and temperature. smolecule.comniscpr.res.in When heated gently, this compound decomposes primarily into silver chloride (AgCl) and oxygen gas. smolecule.comsciencemadness.org
2AgClO₃(s) → 2AgCl(s) + 3O₂(g)
However, studies have shown that the decomposition can be more intricate. niscpr.res.inu-szeged.hu Thermogravimetric and differential thermal analysis have indicated that the decomposition begins around 443 K (170 °C) and completes by approximately 525 K (252 °C). niscpr.res.in During this process, a portion of the this compound may disproportionate, oxidizing to silver perchlorate (B79767) (AgClO₄) which then decomposes at a higher temperature. niscpr.res.in The final solid product of the decomposition is silver chloride. niscpr.res.in Rapid heating can lead to a more vigorous, explosive decomposition. sciencemadness.org The decomposition is also described as having an autocatalytic character in its initial phase. u-szeged.hu
Table 1: Thermal Decomposition Data for this compound
| Parameter | Value | Reference |
| Decomposition Start Temperature | ~443 K (170 °C) | niscpr.res.in |
| Decomposition Completion Temperature | ~525 K (252 °C) | niscpr.res.in |
| Primary Products (Gentle Heating) | Silver Chloride (AgCl), Oxygen (O₂) | smolecule.comsciencemadness.org |
| Intermediate Product | Silver Perchlorate (AgClO₄) | niscpr.res.in |
| Activation Energy (Acceleration Period) | 48.2 kcal/mole | u-szeged.hu |
| Activation Energy (Post-Maximum Rate) | 24.8 kcal/mole | u-szeged.hu |
Photolytic Decomposition Phenomena in this compound
This compound is sensitive to light and will slowly decompose upon exposure, particularly to sunlight. wikipedia.orgsciencemadness.org This photolytic decomposition causes the white crystals to darken over time due to the formation of finely divided metallic silver and silver chloride. sciencemadness.orgdrugfuture.com This light sensitivity necessitates storing the compound in dark, well-sealed containers. wikipedia.orgscribd.com
2AgClO₃(s) + light → 2AgCl(s) + 3O₂(g) and/or 2Ag(s) + Cl₂(g) + 3O₂(g)
The darkening is primarily attributed to the formation of silver atoms. sciencemadness.org After prolonged exposure, the compound can become extremely explosive. sciencemadness.org
Reactions of this compound with Organic Compounds in Synthesis
The strong oxidizing nature of this compound makes it a useful reagent in specific organic syntheses, although its explosive nature requires careful handling. smolecule.comontosight.ai It can react vigorously, even explosively, with many organic materials. wikipedia.orgsciencemadness.org
One of the documented synthetic applications of this compound is in the hydroxylation of unsaturated organic acids. For example, it has been used to oxidize crotonic acid and isocrotonic acid to produce dl-threo-α,β-dihydroxybutyric acid and dl-erythro-α,β-dihydroxybutyric acid, respectively. sciencemadness.org This demonstrates its utility in converting carbon-carbon double bonds into diols.
The general reactivity with organic compounds is often characterized by oxidation of the organic substrate. smolecule.com Due to its high reactivity and potential for explosive mixtures, its use in organic synthesis is not widespread and is typically reserved for specific transformations where other oxidizing agents are less effective. smolecule.comontosight.ai
Oxidation of Organic Acids by this compound
This compound (AgClO₃) is recognized as a powerful oxidizing agent capable of reacting with certain organic compounds. sciencemadness.orgjodrugs.com The chlorate ion (ClO₃⁻) is the primary oxidizing species, wherein the chlorine atom, in a +5 oxidation state, readily accepts electrons and is reduced. The presence of the silver ion can facilitate these reactions.
Research has demonstrated the efficacy of this compound in the oxidation of unsaturated organic acids. For instance, it has been shown to oxidize crotonic acid and isocrotonic acid. sciencemadness.org In these reactions, the carbon-carbon double bond of the organic acid is oxidized, typically resulting in the formation of diols. The process involves the hydroxylation of the alkene functionality.
The reaction with crotonic acid yields dl-threo-α,β-dihydroxybutyric acid, while the oxidation of isocrotonic acid produces dl-erythro-α,β-dihydroxybutyric acid. sciencemadness.org This stereospecificity suggests a concerted or near-concerted mechanism, possibly involving a cyclic intermediate with the chlorate species.
Table 1: Oxidation of Organic Acids by this compound
| Organic Acid Reactant | Oxidized Product | Reference |
|---|---|---|
| Crotonic Acid | dl-threo-α,β-Dihydroxybutyric Acid | sciencemadness.org |
| Isocrotonic Acid | dl-erythro-α,β-Dihydroxybutyric Acid | sciencemadness.org |
| Ethylene Glycol | Ignition at 100°C (Hypergolic reaction) | jodrugs.com |
Double Displacement Reactions Involving this compound
Double displacement, or metathesis, reactions are a cornerstone of this compound's utility in inorganic synthesis. thoughtco.com These reactions involve the exchange of ions between two reacting compounds to form two new products. thoughtco.comck12.org this compound is frequently used to prepare other metal chlorates. sciencemadness.org
The general equation for this reaction type is: MCl + AgClO₃ → MClO₃ + AgCl(s)
The driving force for this reaction is the formation of silver chloride (AgCl), a compound that is highly insoluble in water. wikipedia.org When aqueous solutions of this compound and a soluble metal chloride are mixed, the silver and chloride ions combine and precipitate out of the solution as a white solid, leaving the desired metal chlorate in the aqueous phase. sciencemadness.orgck12.orgwikipedia.org This method is a convenient route for synthesizing chlorates that may be difficult to produce through other means.
Conversely, a common method for synthesizing this compound itself is through a double displacement reaction between silver nitrate (B79036) and sodium chlorate. sciencemadness.orgmyttex.net AgNO₃ + NaClO₃ → AgClO₃ + NaNO₃
In this case, the separation of this compound from sodium nitrate is achieved through fractional crystallization, capitalizing on their different solubilities at various temperatures. sciencemadness.orgmyttex.net
Table 2: Examples of Double Displacement Reactions
| Reactant 1 | Reactant 2 | Product 1 (In Solution) | Product 2 (Precipitate) | Reference |
|---|---|---|---|---|
| This compound (AgClO₃) | Sodium Chloride (NaCl) | Sodium Chlorate (NaClO₃) | Silver Chloride (AgCl) | sciencemadness.orgck12.org |
| This compound (AgClO₃) | Potassium Chloride (KCl) | Potassium Chlorate (KClO₃) | Silver Chloride (AgCl) | ck12.org |
| Silver Nitrate (AgNO₃) | Sodium Chlorate (NaClO₃) | This compound (AgClO₃) & Sodium Nitrate (NaNO₃) | None (Separated by crystallization) | sciencemadness.orgmyttex.net |
Interfacial Reactivity of this compound in Heterogeneous Systems
The reactivity of this compound in heterogeneous systems—where reactants are in different phases (e.g., solid-liquid, solid-gas)—is governed by phenomena occurring at the interface between these phases. While direct studies on the interfacial reactivity of this compound are not extensively detailed in readily available literature, principles can be drawn from related systems and general heterogeneous catalysis. acs.org
In the context of the double displacement reactions mentioned previously, the precipitation of silver chloride is a critical interfacial process. The formation of a new solid phase (AgCl) from a liquid phase represents a solid-liquid interface. The kinetics of this precipitation can be influenced by factors such as surface area, nucleation sites, and the potential for the newly formed solid to passivate the surface of the reacting this compound, which could inhibit further reaction.
Table 3: Interfacial Reactivity in Heterogeneous Systems
| System Type | Reactants | Interface | Nature of Interfacial Reaction |
|---|---|---|---|
| Solid-Liquid | AgClO₃(s) in aqueous metal chloride | Solid-Liquid | Ion exchange at the solid surface, followed by precipitation of a new solid phase (AgCl). |
| Solid-Liquid | AgClO₃(s) with a liquid organic acid | Solid-Liquid | Oxidation reaction occurs at the surface of the solid chlorate. |
| Solid-Solid | Mixture of AgClO₃(s) with a solid combustible material (e.g., charcoal) | Solid-Solid | Redox reaction initiated at points of contact, often by friction or heat. |
Applications of Silver Chlorate in Chemical Synthesis and Materials Science
Silver Chlorate (B79027) as a Reagent in Specialized Chemical Synthesis
In the realm of chemical synthesis, silver chlorate serves as a key reagent in specific oxidative processes and in the production of other metallic chlorates.
This compound is recognized as a potent oxidizing agent in organic chemistry. sciencemadness.orgsmolecule.com Its ability to facilitate oxidative transformations is crucial in the synthesis of certain organic compounds. A notable example is the oxidation of crotonic acid and isocrotonic acid. In this reaction, this compound effectively oxidizes these unsaturated carboxylic acids to yield dl-threo-α,β-dihydroxybutyric acid and dl-erythro-α,β-dihydroxybutyric acid, respectively. sciencemadness.org This demonstrates its role in the stereospecific hydroxylation of carbon-carbon double bonds. The general reaction scheme for its decomposition upon gentle heating, which liberates oxygen, underscores its oxidizing potential:
2 AgClO₃(s) → 2 AgCl(s) + 3 O₂(g) sciencemadness.org
Mixtures of this compound with organic substances, such as sugars, can burn vigorously, further highlighting its strong oxidizing nature. sciencemadness.org
This compound is a valuable precursor in the synthesis of other chlorate salts through metathesis or double displacement reactions. sciencemadness.org This method leverages the low solubility of silver chloride (AgCl), which precipitates from the reaction mixture, driving the reaction to completion. When an aqueous solution of this compound is mixed with a solution of a metal chloride (MCl), the corresponding metal chlorate (MClO₃) is formed along with the insoluble silver chloride. sciencemadness.org
The general equation for this reaction is:
AgClO₃(aq) + MCl(aq) → MClO₃(aq) + AgCl(s)↓ sciencemadness.org
This precipitation of silver chloride makes it a straightforward method for isolating the desired metal chlorate from the reaction mixture. sciencemadness.org
| Reactant (Metal Chloride) | Product (Metal Chlorate) | Byproduct | Driving Force of the Reaction |
|---|---|---|---|
| MCl | MClO₃ | Silver Chloride (AgCl) | Precipitation of insoluble AgCl |
This compound in the Synthesis of Advanced Materials
The applications of this compound extend into materials science, where it can serve as a precursor for nanomaterials and a component in composite materials research.
While silver nitrate (B79036) (AgNO₃) is a more commonly cited precursor, the fundamental principles of chemical reduction methods for synthesizing silver nanoparticles (AgNPs) can be applied to other soluble silver salts like this compound. The synthesis process involves the reduction of silver ions (Ag⁺) to metallic silver atoms (Ag⁰), which then nucleate and grow into nanoparticles.
In a typical chemical reduction synthesis, a silver salt is dissolved in a solvent, and a reducing agent is added to initiate the reduction of silver ions. A stabilizing agent is often used to prevent the agglomeration of the newly formed nanoparticles. Given that this compound is a water-soluble salt, it can serve as a source of Ag⁺ ions for such reactions. The choice of reducing and stabilizing agents would determine the size, shape, and stability of the resulting silver nanoparticles.
Silver-containing composite materials are of significant interest due to their unique properties, such as antimicrobial activity and enhanced conductivity. While direct research on the integration of this compound into composite materials is not extensively documented, its properties suggest potential applications. For instance, this compound could be incorporated into a polymer matrix to create a composite with oxidizing properties. Alternatively, it could be used as a precursor for the in-situ synthesis of silver nanoparticles within a composite material. This would involve dispersing the this compound within the matrix and then inducing its reduction to form silver nanoparticles, thereby imparting the desired functionalities to the composite. For example, in the development of antibacterial materials, silver-polymer composites have shown promise. researchgate.net The synthesis of such composites sometimes involves the in-situ reduction of a silver salt, a role that this compound could potentially fulfill. researchgate.net
Research on this compound in Energetic Compositions (from a chemical properties/reaction kinetics perspective)
This compound is recognized as an energetic material and is classified as a primary explosive. sciencemadness.orgscribd.com Its high sensitivity to shock, friction, and heat makes it a subject of interest in the study of energetic materials from a chemical properties and reaction kinetics standpoint. smolecule.com
Upon rapid heating, this compound decomposes explosively. sciencemadness.org Even gentle heating leads to decomposition, releasing oxygen and forming silver chloride. sciencemadness.org The compound's sensitivity can increase upon storage, especially with exposure to daylight, which causes it to darken and become extremely explosive. sciencemadness.org
Research into the thermal decomposition of silver-containing compounds provides insights into their reaction kinetics. For instance, a study on a silver(I) complex containing this compound, specifically [AgCH(C₃H₃N₂)₃·ClO₃], investigated its thermal decomposition. researcher.life Thermogravimetric analysis (TGA) revealed a two-step decomposition process occurring between 160 and 250 °C. researcher.life The thermokinetic parameters of this decomposition were determined using non-isothermal/isoconversional kinetic methods, such as the Ozawa–Flynn–Wall (OFW) and Kissinger–Akahira–Sunose (KAS) methods, which are crucial for understanding the stability and decomposition mechanism of such energetic materials. researcher.life
| Property | Description | Reference |
|---|---|---|
| Energetic Nature | Classified as a primary explosive. | sciencemadness.orgscribd.com |
| Sensitivity | Highly sensitive to shock, friction, and heat. Becomes more sensitive with age and light exposure. | sciencemadness.orgsmolecule.com |
| Decomposition | Decomposes upon gentle heating to silver chloride and oxygen; explodes upon rapid heating. | sciencemadness.org |
| Thermal Decomposition Kinetics | Studied using methods like TGA, with kinetic parameters determined by isoconversional methods. | researcher.life |
Energetic Properties and Decomposition Kinetics in Model Systems
This compound (AgClO₃) is a notable energetic material due to its strong oxidizing properties. sciencemadness.org Like other chlorates, it is a potent oxidizing agent and can form highly reactive and explosive mixtures with organic compounds and other combustible materials. sciencemadness.org The decomposition of this compound is an exothermic process that can be initiated by heat, friction, or shock, particularly when it is aged or has been exposed to light, which causes it to darken and become extremely sensitive. sciencemadness.orgwikipedia.org
Upon gentle heating, this compound decomposes to form silver chloride (AgCl) and oxygen (O₂), as described by the following reaction:
2AgClO₃(s) → 2AgCl(s) + 3O₂(g) sciencemadness.org
This decomposition reaction is fundamental to its energetic nature. The release of oxygen gas can significantly accelerate the combustion of other materials. If heated rapidly, the decomposition can be explosive. sciencemadness.org While pure this compound is reported to be stable, its sensitivity can increase over time, and it may explode on touch after several days of storage. sciencemadness.org
Detailed kinetic parameters for the thermal decomposition of this compound are not extensively documented in publicly available literature. However, the study of analogous compounds provides insight into the expected kinetic behavior. The thermal decomposition of metal oxides and salts, such as silver oxide and silver carbonate, often follows models based on random nucleation and subsequent growth mechanisms (e.g., the Avrami-Erofeev model). For instance, the decomposition of silver oxide (AgO) has been shown to be controlled by such a mechanism, with a calculated apparent activation energy of 88.34 kJ/mol. researchgate.net Similarly, studies on the thermal decomposition of potassium chlorate (KClO₃) have identified multi-step reaction processes with activation energies varying for each consecutive step. askfilo.com It is plausible that the decomposition of this compound would follow a similarly complex kinetic model, influenced by factors such as heating rate, atmosphere, and the physical properties of the crystals.
The following table summarizes the key energetic and decomposition properties of this compound based on available data.
| Property | Value/Description |
| Chemical Formula | AgClO₃ |
| Molar Mass | 191.32 g/mol |
| Appearance | White crystalline solid |
| Decomposition Products | Silver Chloride (AgCl) and Oxygen (O₂) |
| Melting Point | 230 °C (decomposes) |
| Boiling Point | 270 °C (decomposes) |
| Nature of Decomposition | Exothermic; can be explosive upon rapid heating |
Data sourced from multiple references. wikipedia.org
Analytical Chemistry Applications of this compound (as a reagent, not its analysis)
This compound's primary application in chemical synthesis and analysis stems from its character as a strong oxidizing agent. sciencemadness.org It can be used to effectively oxidize certain organic compounds. For example, it has been demonstrated to oxidize crotonic acid and isocrotonic acid to their corresponding dihydroxybutyric acids. sciencemadness.org In analytical chemistry, a reagent's utility is often tied to its reactivity and the specificity of that reaction. As an oxidizer, this compound has the potential to be used in redox reactions for the determination of various analytes.
Titrimetric Applications of this compound
Titrimetric analysis relies on a reaction between a titrant of known concentration and an analyte. Redox titrations, specifically, utilize an oxidizing or reducing agent as the titrant. Given that this compound is a powerful oxidizing agent, it theoretically possesses the prerequisite property to serve as a titrant for the quantification of reducing agents. sciencemadness.org
However, a review of common titrimetric methods reveals that this compound is not a widely used reagent in this capacity. Argentometry, the branch of titration involving the silver(I) ion, almost exclusively employs silver nitrate (AgNO₃) as the titrant. canterbury.ac.nzyoutube.com Methods like the Mohr, Volhard, and Fajans methods all use silver nitrate to precipitate halide ions for their quantification. youtube.com
The limited use of this compound as a titrant may be attributed to several factors. Its high cost and explosive sensitivity make it a less practical and safe choice compared to more stable oxidizing agents like potassium permanganate (B83412) or potassium dichromate, or the more commonly used silver salt, silver nitrate. sciencemadness.org While this compound is soluble in water, its stability, especially in the presence of potential contaminants or upon exposure to light, could compromise the accuracy and safety of a titration. wikipedia.org
Although direct applications of this compound as a titrant are not well-documented, its properties are relevant in other areas of analytical chemistry. For instance, tests for the presence of chlorate ions often involve reactions that produce a distinct color change, which can be used for qualitative or semi-quantitative analysis. exrockets.com One such test uses aniline (B41778) sulphate in the presence of concentrated sulfuric acid, which produces a deep blue color if chlorate is present. exrockets.com This suggests a potential for colorimetric or spectrophotometric methods rather than titrimetric ones for analyses involving the chlorate ion itself.
Advanced Analytical Methods for the Detection and Quantification of Silver Chlorate
Chromatographic Techniques for Chlorate (B79027) Ion Analysis (relevant to Silver Chlorate)
Chromatographic methods are paramount for the separation and quantification of the chlorate ion, especially in complex matrices where other ions could interfere with the analysis. When analyzing this compound, the sample would first be dissolved in a suitable solvent, typically deionized water, to dissociate the silver and chlorate ions.
Ion Chromatography (IC) coupled with Mass Spectrometry (MS) has become a preferred method for the determination of chlorate and other oxyhalide species due to its high sensitivity and selectivity. thermofisher.com IC separates ions based on their interaction with a stationary phase resin. Following separation, the eluent is directed to a mass spectrometer, which identifies and quantifies the ions based on their mass-to-charge ratio.
The use of MS detection provides greater confidence in results compared to conductivity detection alone, as it minimizes the impact of co-eluting matrix components and allows for confirmation using the isotopic signature of chlorine (³⁵Cl and ³⁷Cl). thermofisher.comlcms.cz For instance, the isotopic masses for chlorine are 34.969 Da (75.78% abundance) and 36.966 Da (24.22% abundance), which can be used to confirm the presence of chlorate. thermofisher.com
Recent developments have focused on high-capacity, hydroxide-selective anion-exchange columns, such as the Dionex IonPac AS20, which provide excellent separation of chlorate from other anions. thermofisher.comthermofisher.com Sample preparation for complex matrices can be simplified using this technique. In studies analyzing saline solutions, a simple dilution combined with the use of silver (Ag) and hydrogen (H) OnGuard cartridges proved effective for sample pretreatment, significantly reducing matrix effects. rsc.orgnih.govsci-hub.se
A new IC-tandem MS (IC-ESI/MS/MS) method has been developed for quantifying chlorate in environmental samples with a method detection limit (MDL) as low as 2 ng L⁻¹ using an isotopically labeled internal standard (Cl¹⁸O₃⁻) to counteract matrix effects. nih.gov
Performance of IC-MS Methods for Chlorate Determination
| Method | Sample Matrix | Limit of Detection (LOD) | Recovery (%) | Reference |
|---|---|---|---|---|
| IC-MS/MS | Environmental Samples (Soil/Plant Leachates) | 2 ng/L | Not Specified | nih.gov |
| IC-MS | Milk | Not Specified (LOQ for Chlorate: 152-404 µg/L in samples) | Not Specified | thermofisher.com |
| IC-MS | Ozonated Saline | 0.10 µg/L | 79.96 - 97.63 | rsc.orgnih.gov |
| IC-MS | Drinking Water | <0.5 ppb | 84.1 - 113.6 | lcms.cz |
Spectrometric Methods for Silver and Chlorate Quantification
Atomic and mass spectrometry techniques are the cornerstone for determining the silver content in this compound. These methods are known for their exceptional sensitivity and are capable of detecting trace levels of elements. Spectrophotometric methods can also be employed for the determination of the chlorate ion.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for elemental analysis, offering extremely low detection limits. The method involves introducing a sample into an argon plasma, which atomizes and ionizes the silver. The resulting ions are then passed into a mass spectrometer, where they are separated by their mass-to-charge ratio and quantified. ICP-MS is widely used for determining silver in a variety of samples, from environmental waters to biological tissues. rsc.orgfrontiersin.orgeuropa.eu Single-particle ICP-MS (SP-ICP-MS) is an advanced application of this technique capable of detecting and quantifying silver nanoparticles at ng L⁻¹ levels. acs.org The accuracy of ICP-MS measurements can be verified through comparison with other independent methods. bas.bg
Atomic Absorption Spectroscopy (AAS) is a well-established and widely used technique for quantifying metals like silver. nih.gov The method is based on the principle that atoms absorb light at specific wavelengths. A sample solution is atomized, typically in a flame (Flame AAS - FAAS) or a graphite (B72142) furnace (Graphite Furnace AAS - GFAAS), and a beam of light corresponding to silver's resonance line (e.g., 328.1 nm) is passed through the atomized cloud. nih.govusgs.gov The amount of light absorbed is proportional to the concentration of silver in the sample.
GFAAS offers significantly higher sensitivity than FAAS, with detection limits in the sub-nanogram per gram range. nih.gov The use of a graphite platform and matrix modifiers can help reduce chemical interferences, and Zeeman background correction can account for non-specific absorption. usgs.govnemi.govnih.gov AAS has been successfully applied to determine silver content in various materials, including lead sulphide and copper concentrates. ausimm.comudspub.com
Atomic Emission Spectroscopy (AES) relies on the emission of light from atoms or ions that have been excited in a high-temperature source, such as an inductively coupled plasma (ICP-AES) or a microwave plasma (MP-AES). As the excited atoms return to their ground state, they emit light at characteristic wavelengths, and the intensity of this emission is proportional to the element's concentration.
ICP-AES is a robust method recommended by NIOSH (Method 7300) for determining silver in air. nih.gov It has also been used to determine silver impurities in aluminum alloys, with a detection limit of 0.0044 µg/mL using the 328.028 nm spectral line. researchgate.netresearchgate.net More recently, Microwave Plasma-Atomic Emission Spectrometry (MP-AES) has emerged as a cheaper alternative to ICP-based methods. bas.bg MP-AES utilizes a nitrogen-based plasma and has shown excellent performance in determining silver in cosmetic products, with detection limits as low as 1.9 µg L⁻¹ at the 328.068 nm wavelength. bas.bg Liquid Electrode Plasma-Atomic Emission Spectrometry (LEP-AES) is another variant that has been used for protein sensing by detecting silver nanoparticle labels. acs.org
Comparison of Spectrometric Methods for Silver Detection
| Technique | Typical Application | Reported Detection Limit | Reference |
|---|---|---|---|
| ICP-MS | Nanoparticle Analysis | ng/L levels | acs.org |
| GFAAS | Water Samples | Applicable range: 0.2 to 5.0 µg/L | nemi.gov |
| FAAS | Solid-Waste Leachate | 0.473 µg/mL | nih.gov |
| ICP-AES | Aluminum Alloy | 0.0044 µg/mL | researchgate.net |
| MP-AES | Cosmetic Products | 1.9 µg/L | bas.bg |
Electrochemical Methods for this compound Analysis
Electrochemical methods offer a sensitive, cost-effective, and often portable alternative for the analysis of this compound's constituent ions. These techniques measure changes in electrical properties like potential or current.
For the silver ion, controlled-potential coulometry is a highly accurate technique. nih.gov This method involves the quantitative plating of silver ions onto a platinum cathode held at a constant potential relative to a reference electrode, such as a standard calomel (B162337) electrode (S.C.E.) or a silver-silver chloride (Ag/AgCl) electrode. nih.govtaylorandfrancis.com The total charge passed during the electrolysis is integrated, which is directly proportional to the amount of silver deposited. This technique has achieved a standard deviation of just 5 µg for samples ranging from 400 µg to 1.8 mg. nih.gov
Voltammetric techniques, such as cyclic voltammetry (CV) and square wave voltammetry (SWV), are also employed for silver analysis. royalsocietypublishing.org These methods involve applying a varying potential to an electrode and measuring the resulting current. The oxidation of silver nanoparticles to Ag⁺, for instance, produces a characteristic peak that can be used for quantification. royalsocietypublishing.org SWV is noted for its superior sensitivity and measurement speed. royalsocietypublishing.org The Ag/AgCl electrode is a common reference electrode used in these potentiometric and voltammetric measurements. taylorandfrancis.comgoogle.commdpi.com
For the chlorate anion, ion-selective electrodes (ISEs) can be used for direct potentiometric measurement, although their selectivity can be a concern in complex mixtures. nist.gov
Gravimetric and Volumetric Analysis for Silver and Chlorate
Gravimetric and volumetric analyses are classical "wet chemistry" methods that rely on mass and volume measurements, respectively. They are fundamental techniques for determining the purity and concentration of silver and chlorate. researchgate.netuomosul.edu.iqaakash.ac.in
Gravimetric Analysis: This technique involves the quantitative precipitation of an analyte from a solution. uomosul.edu.iqebsco.com For the analysis of silver, the most common gravimetric method is the precipitation of silver ions as silver chloride (AgCl), a highly insoluble salt. researchgate.netebsco.compageplace.de The process involves adding a source of chloride ions (e.g., hydrochloric acid or sodium chloride) to a solution containing the silver ions. ebsco.comyoutube.com The resulting AgCl precipitate is then carefully filtered, washed to remove impurities, dried to a constant weight, and weighed. uomosul.edu.iqebsco.com From the mass of the pure AgCl, the mass and percentage of silver in the original sample can be calculated. youtube.com
For chlorate, direct gravimetric analysis is less common. Instead, chlorate is typically reduced to chloride first, which can then be precipitated as silver chloride. pageplace.deresearchgate.net
Volumetric Analysis (Titration): Volumetric methods, or titrations, involve reacting a solution of the analyte with a standard solution (titrant) of known concentration to determine the analyte's concentration. uobasrah.edu.iq
For silver ion analysis, several precipitation titration methods are well-established:
Mohr's Method: This method uses a standard solution of silver nitrate (B79036) to titrate halide ions (or vice versa), with potassium chromate (B82759) as an indicator. At the endpoint, after all the chloride has precipitated as AgCl, the excess Ag⁺ reacts with the chromate indicator to form a reddish-brown precipitate of silver chromate. researchgate.netuobasrah.edu.iq
Volhard's Method: This is a back-titration method where a known excess of standard silver nitrate solution is added to the sample containing halide ions. researchgate.netuobasrah.edu.iq The unreacted silver ions are then titrated with a standard potassium thiocyanate (B1210189) solution, using iron(III) ions as an indicator, which forms a red-colored complex at the endpoint. researchgate.netuobasrah.edu.iq
For chlorate analysis, redox titrations are typically employed. pageplace.deresearchgate.net One approach involves reacting the chlorate solution with a known excess of a reducing agent, such as an iron(II) solution. The unreacted iron(II) is then back-titrated with a standard oxidizing agent like potassium dichromate. researchgate.net Another method uses a thiosulfate (B1220275) solution to titrate iodine, which is liberated from the reaction of iodide with chlorate under acidic conditions. researchgate.net
Table 2: Gravimetric and Volumetric Methods for Silver and Chlorate
| Ion | Method Type | Specific Method | Principle | Reference |
|---|---|---|---|---|
| Silver (Ag⁺) | Gravimetric | Precipitation as AgCl | Silver ions are precipitated with a chloride source. The resulting insoluble silver chloride is filtered, dried, and weighed. | researchgate.netebsco.com |
| Silver (Ag⁺) | Volumetric | Mohr's Method | Direct titration with a standard AgNO₃ solution using potassium chromate as an indicator. | researchgate.netuobasrah.edu.iq |
| Silver (Ag⁺) | Volumetric | Volhard's Method | Back-titration of excess AgNO₃ with standard KSCN solution using an Fe(III) indicator. | researchgate.netuobasrah.edu.iq |
| Chlorate (ClO₃⁻) | Gravimetric | Indirect (as AgCl) | Chlorate is first chemically reduced to chloride, which is then precipitated and weighed as silver chloride. | pageplace.deresearchgate.net |
| Chlorate (ClO₃⁻) | Volumetric | Redox Back-Titration | Reaction with excess Fe(II) solution, followed by back-titration of unreacted Fe(II) with standard potassium dichromate. | researchgate.net |
| Chlorate (ClO₃⁻) | Volumetric | Iodometric Titration | Chlorate reacts with iodide to produce iodine, which is then titrated with a standard thiosulfate solution. | researchgate.netresearchgate.net |
Hyphenated Techniques in this compound Characterization
Hyphenated techniques combine a separation method with a spectroscopic detection method, offering powerful capabilities for analyzing complex mixtures with high sensitivity and specificity. ajpaonline.comnumberanalytics.com For the characterization of this compound, techniques that can simultaneously or sequentially determine its constituent ions are invaluable.
Ion Chromatography-Mass Spectrometry (IC-MS): IC-MS is a highly effective hyphenated technique for the determination of anions like chlorate. thermofisher.com Ion chromatography separates ions based on their interaction with a stationary phase resin. thermofisher.com The separated ions then enter a mass spectrometer, which identifies and quantifies them based on their mass-to-charge ratio. thermofisher.comlcms.cz This method provides excellent sensitivity and selectivity, minimizing interferences from complex sample matrices. thermofisher.comthermofisher.com IC-MS has been successfully applied to determine chlorate in various samples, including milk and water. thermofisher.comlcms.cz The use of tandem mass spectrometry (IC-MS/MS) further enhances confirmation by analyzing fragment ions, and the use of isotopically labeled internal standards can improve accuracy. researchgate.net
Capillary Electrophoresis-Inductively Coupled Plasma-Mass Spectrometry (CE-ICP-MS): CE-ICP-MS is a powerful technique for the speciation and quantification of metallic ions like silver. nih.govdoi.org Capillary electrophoresis (CE) separates ions based on their electrophoretic mobility in a narrow capillary under the influence of an electric field. rhhz.net The separated analytes are then introduced into an inductively coupled plasma (ICP) torch, which atomizes and ionizes them. The resulting ions are detected by a mass spectrometer. nih.gov This technique offers rapid analysis and can achieve very low detection limits for silver ions, in the sub-µg/kg range. nih.gov It has been used to quantify both ionic silver and silver nanoparticles in various matrices. nih.govacs.org
While no single published method describes the simultaneous analysis of a this compound salt using one hyphenated technique, the combination of these advanced methods provides a comprehensive toolkit for its characterization. A complete analysis would likely involve using IC-MS for the chlorate anion and CE-ICP-MS or another atomic spectroscopy method like ICP-AES for the silver cation. nih.govcdc.gov
Table 3: Hyphenated Techniques for Silver and Chlorate Ion Analysis
| Ion | Hyphenated Technique | Separation Principle | Detection Principle | Key Advantages | Reference |
|---|---|---|---|---|---|
| Chlorate (ClO₃⁻) | Ion Chromatography-Mass Spectrometry (IC-MS) | Ion exchange with a stationary phase resin. | Mass-to-charge ratio analysis of molecular ions. | High sensitivity and selectivity; minimizes matrix interference. | thermofisher.comthermofisher.comlcms.cz |
| Chlorate (ClO₃⁻) | Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS) | Ion exchange with a stationary phase resin. | Analysis of precursor and product ions for enhanced confirmation. | Very high specificity; overcomes matrix effects with isotopic standards. | researchgate.net |
| Silver (Ag⁺) | Capillary Electrophoresis-Inductively Coupled Plasma-Mass Spectrometry (CE-ICP-MS) | Differential migration in an electric field (electrophoretic mobility). | Atomic mass spectrometry after atomization and ionization in plasma. | Rapid analysis, high resolution, very low detection limits, speciation capability. | nih.govdoi.orgacs.org |
| Silver (Ag⁺) | Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) | (Used as a detector) | Measures light emitted by elements excited in a high-temperature plasma. | Suitable for determining silver percentage in complexes. | nih.govcdc.gov |
Environmental Considerations and Research on Silver Chlorate
Fate and Transport of Silver Chlorate (B79027) in Environmental Systems (from a chemical research perspective)
The environmental fate and transport of silver chlorate are dictated by the distinct chemical behaviors of its constituent ions: the silver cation (Ag⁺) and the chlorate anion (ClO₃⁻). Upon release into the environment, this compound readily dissolves in water, separating into these two ions, which then follow independent pathways.
The chlorate ion, being an anion, is highly mobile in water and does not readily adsorb to soil or sediment particles. regulations.gov Its movement is largely governed by the flow of water, making it susceptible to transport from surface water to groundwater. regulations.gov Conversely, the silver ion is known to be reactive and can be removed from the water column through several mechanisms. researchgate.net It can precipitate with other ions present in the environment, most notably chloride, to form insoluble silver chloride. researchgate.netwikipedia.org Additionally, silver ions can adsorb onto the surfaces of sludge particulates, manganese dioxide, ferric compounds, and clay minerals. researchgate.netinchem.org This adsorption is influenced by pH, with increased adsorption in acidic conditions and decreased adsorption in alkaline conditions due to the formation of complexes with dissolved organic matter. researchgate.net
Degradation Pathways of Chlorate Ions in Aquatic and Soil Environments
The degradation of chlorate ions in the environment is primarily a biological process occurring under anaerobic (oxygen-deficient) conditions. regulations.govnih.gov Chlorate-respiring bacteria are widespread in various environments, including aquatic sediments and some soils, and can utilize chlorate as an electron acceptor for their metabolism, similar to how other organisms use oxygen. nih.govenvironment.gov.au This microbial reduction of chlorate proceeds in two main steps. First, the enzyme chlorate reductase converts chlorate to chlorite (B76162) (ClO₂⁻). Subsequently, the enzyme chlorite dismutase breaks down chlorite into harmless chloride (Cl⁻) and oxygen (O₂). nih.gov While oxygen is produced, it is typically consumed rapidly by the bacteria, maintaining the anaerobic conditions necessary for the process. nih.gov
Under aerobic conditions, the biodegradation of chlorate is not observed. regulations.govnih.gov The presence of nitrate (B79036) can sometimes influence chlorate reduction, as some denitrifying bacteria can also reduce chlorate, though this is not always linked to microbial growth and they may lack the necessary enzyme to break down the intermediate chlorite. nih.govgov.bc.ca
Interactions of Silver Species (derived from this compound) with Environmental Matrices
Once dissociated from this compound, silver ions (Ag⁺) interact with various components of the environment, significantly influencing their mobility and bioavailability. researchgate.net In aquatic systems, the presence of chloride ions leads to the formation of silver chloride (AgCl), a compound with very low solubility in water, which causes the silver to precipitate out of the water column and accumulate in sediments. researchgate.netwikipedia.org
The interaction of silver with natural organic matter (NOM) is also a critical factor. oaepublish.com Humic and fulvic acids, components of NOM, can form complexes with silver ions. researchgate.net In alkaline conditions, the formation of these dissolved organic matter complexes can reduce the adsorption of silver onto sludge and other particulates. researchgate.net The presence of natural coatings on silver nanoparticles, which can be formed from silver ions, also affects their dissolution and stability in aquatic environments. oaepublish.com
Biogeochemical Cycling of Silver and Chlorate Relevant to Research
The biogeochemical cycles of silver and chlorine (in the form of chlorate) are distinct processes that are critical to understanding the environmental impact of this compound.
The chlorine cycle involves the transformation of chlorine between various organic and inorganic forms and oxidation states, ranging from -1 to +7. researchgate.netnih.gov Chlorate (ClO₃⁻), along with perchlorate (B79767) (ClO₄⁻), represents a higher oxidation state and can serve as an energy source for certain microorganisms. researchgate.net The microbial reduction of chlorate to chloride is a key step in this cycle, returning chlorine to its most common and stable form in the biosphere. nih.govresearchgate.net
The biogeochemical cycling of silver involves its release from natural and anthropogenic sources, atmospheric transport, and deposition. inchem.orgmdpi.com In weathering environments, silver can be mobilized under acidic conditions. mdpi.com However, its mobility is often short-lived due to rapid re-precipitation processes, often facilitated by microbial activity. mdpi.com For instance, certain bacteria can precipitate dissolved silver into forms like argentojarosite. mdpi.com This rapid cycling between dissolution and re-precipitation is a continuous process in environments like mine tailings. mdpi.com
Chemical Transformations of this compound by Biological Systems (e.g., microbial, plant uptake studies)
Biological systems can induce chemical transformations of the components of this compound.
Microbial Transformations: Microorganisms play a central role in the transformation of both chlorate and silver. As previously detailed, anaerobic bacteria are the primary drivers of chlorate reduction to chloride. nih.gov
Silver ions released from this compound can also be transformed by microbes. Some bacteria and fungi can synthesize silver chloride nanoparticles extracellularly. nih.gov This process is thought to occur through the interaction of silver ions with chloride present in the growth medium or secreted by the microorganisms. nih.gov Furthermore, silver nanoparticles can undergo transformations within biological systems, including dissolution and binding with thiol-containing molecules like proteins. acs.org
Plant Uptake and Transformation: Research on phytoremediation has shown that certain plants can take up perchlorate, a related oxyanion of chlorine, from contaminated soil and groundwater. tandfonline.comepa.gov While specific studies on this compound uptake are limited, the general mechanisms of plant uptake for related compounds are relevant. For instance, some plants have been shown to reduce chlorate to the more toxic chlorite. gov.bc.ca
Plants can also influence the fate of silver in their vicinity (the rhizosphere). acs.org They can release organic substances that affect the speciation and concentration of silver in the water column. acs.org Studies with silver nanoparticles have shown that the presence of aquatic plants can lead to higher transformation rates of the nanoparticles. acs.org
Remediation Research for Chlorate Contamination (general chlorate, but applicable to this compound context)
Given that the chlorate ion is the more mobile and persistent component of this compound in many environments, remediation research has largely focused on its removal from water.
Bioremediation is a promising and sustainable approach for treating chlorate contamination. researchgate.net This method utilizes native microorganisms that can reduce chlorate to harmless chloride. researchgate.net Studies have demonstrated that by providing a sufficient electron donor (like acetate) and nutrients (nitrogen and phosphorus), microbial cultures can effectively remove high concentrations of chlorate from groundwater. researchgate.netresearchgate.net Bioreactors using perchlorate- and chlorate-reducing microbes are being developed for efficient water treatment. tandfonline.com
Advanced Reduction Processes for Chlorate Removal
Advanced Reduction Processes (ARPs) are an emerging class of water treatment technologies that use highly reactive reducing radicals to degrade oxidized contaminants like chlorate. deswater.comnih.gov These processes typically involve combining a reducing agent with an activation method, such as ultraviolet (UV) light. deswater.comresearchgate.net
Several ARP combinations have been investigated for chlorate removal:
Dithionite (B78146)/UV-B: This process has been shown to be effective for chlorate removal, particularly in weakly acidic conditions (pH < 5). researchgate.netresearcher.life The reduction occurs in two stages: an initial rapid reaction with dithionite decomposition products, followed by a slower reduction by radicals generated by UV photolysis. researchgate.netresearcher.life The primary end product is chloride, with negligible formation of chlorite. researchgate.netresearcher.life
Sulfite (B76179)/UV-L: The combination of sulfite and low-pressure UV light is also effective, especially in acidic environments. deswater.comresearchgate.net This process generates reducing radicals like the sulfite anion radical (SO₃•⁻), hydrated electrons (e⁻aq), and hydrogen atoms (H•) that drive the reduction of chlorate to chloride. deswater.comresearchgate.net
Photocatalysis with TiO₂: Titanium dioxide (TiO₂) used as a photocatalyst in the presence of a hole scavenger like methanol (B129727) has demonstrated high chlorate removal rates under simulated solar light. researcher.life
These advanced reduction processes offer a potential chemical treatment alternative to biological methods for remediating chlorate-contaminated water.
Table of Research Findings on Chlorate Removal by Advanced Reduction Processes
| Advanced Reduction Process | Key Conditions | Primary Reducing Species | Major End Product | Reference |
|---|---|---|---|---|
| Dithionite/UV-B | Weakly acidic (pH < 5) | Dithionite decomposition products, radicals from photolysis | Chloride | researchgate.net, researcher.life |
| Sulfite/UV-L | Acidic pH | SO₃•⁻, e⁻aq, H• | Chloride | deswater.com, researchgate.net |
| TiO₂/Methanol/Solar Light | pH 5.4, 1 g/L TiO₂, 2 mM methanol | Photogenerated electrons | Chloride | researcher.life |
Advanced Research Topics and Future Directions for Silver Chlorate
Silver Chlorate (B79027) in Nanoscience and Nanotechnology Research
The unique properties of silver nanomaterials, such as their catalytic and antimicrobial capabilities, have spurred interest in using various silver compounds as precursors. nih.govpew.org Silver chlorate is a subject of investigation in this field, particularly for creating nanostructures with specific morphologies and functionalities.
The synthesis of silver nanoparticles (AgNPs) is a significant area of nanoscience. mdpi.com While silver nitrate (B79036) is a commonly used precursor, research has also pointed towards the formation of this compound in certain synthesis methods. For instance, in the chemical reduction synthesis of AgNPs, X-Ray Diffraction (XRD) patterns have suggested the presence of this compound peaks, indicating its potential role as an intermediate or a component in the final nanostructure. researcher.life
The directed synthesis of nanostructures involves controlling factors like particle size, shape, and surface characteristics to tailor their physicochemical properties. mdpi.com Methods for synthesizing morphology-tailored silver nanostructures, such as nanocubes and nanowires, have been developed using precursors like silver chloride in aqueous solutions at low temperatures. researchgate.net These approaches, which tune growth kinetics through reaction conditions, could potentially be adapted for this compound to explore the formation of unique nanocrystals and nanostructures. The goal is to create a scalable and environmentally friendly route for fabricating Ag nanostructures with controlled properties. researchgate.net
Table 1: Factors Influencing Silver Nanostructure Synthesis
| Factor | Influence on Synthesis |
| Precursor | Determines the initial silver ion availability and reaction pathway. |
| Reducing Agent | Affects the rate of silver ion reduction and subsequent particle growth. |
| Capping Agent | Controls particle size and shape, and prevents agglomeration. |
| Temperature | Influences both thermodynamic and kinetic factors of the growth process. researchgate.net |
| pH | Can tune the growth kinetics of the nanostructures. researchgate.net |
The surface chemistry of silver nanomaterials is crucial as it governs their interaction with the environment and their catalytic activity. sigmaaldrich.com The properties of AgNPs are highly dependent on their size, shape, and surface capping agents. nih.govmdpi.com For nanomaterials derived from or containing this compound, the surface would likely feature chlorate ions, influencing the material's stability and reactivity.
Exploration of New Polymorphs and Solvates of this compound
This compound is known to exist in a tetragonal crystal system at room temperature, which undergoes a reversible phase transition to a cubic phase at 139°C. researcher.life The study of polymorphism—the ability of a solid material to exist in multiple forms or crystal structures—is critical for understanding a compound's physical properties.
Advanced techniques such as solvothermal recrystallization under high pressure have proven effective in generating new polymorphs and solvates for various compounds. nih.govnih.govresearchgate.net Applying these high-pressure structural chemistry techniques to this compound could lead to the discovery of new crystalline forms with distinct properties. nih.govnih.gov By dissolving the material in a suitable solvent and then applying pressure to induce recrystallization, it may be possible to access novel phases of this compound that are not stable under ambient conditions. nih.gov The study of such new forms would provide deeper insights into the material's phase behavior and potential applications.
High-Pressure and Low-Temperature Studies on this compound Crystal Behavior
Investigating the behavior of this compound under extreme conditions of high pressure and low temperature can reveal fundamental details about its structural stability and physical properties. nih.gov
Studies on the tetragonal phase of this compound have shown that its lattice parameters change with temperature. Between 23°C and 130°C, the coefficient of thermal expansion along the c-axis (αc) increases with temperature, while the coefficient along the a-axis (αa) decreases. researcher.life Low-temperature studies, conducted down to 100 K, are used to investigate properties like thermal expansion and site-disorder in crystalline materials. nih.gov Similar detailed investigations on this compound at cryogenic temperatures could provide valuable data on its thermodynamic properties. researchgate.net
Furthermore, high-pressure studies, often combined with low temperatures, can determine the compressibility of the crystal and identify pressure-induced phase transitions. nih.gov Such experiments could reveal how the bonding and crystal structure of this compound respond to mechanical stress, potentially uncovering new high-pressure polymorphs.
Table 2: Known Phase Transition of this compound
| Phase Transition | Temperature | Enthalpy Change | Crystal System Change |
| First Order | 139°C | 3.12 cal/g | Tetragonal to Cubic |
Data from researcher.life
Theoretical Prediction and Synthesis of Novel this compound Derivatives
Computational and theoretical chemistry are powerful tools for predicting the existence and properties of new compounds. By combining this compound with various ligands, it is possible to synthesize novel coordination complexes with unique structures and functionalities.
An example is the synthesis of a crystalline silver(I) complex by reacting this compound with the ligand tris(pyrazole-1-yl) methane (B114726). researcher.life This approach demonstrates the potential for creating a family of new energetic materials and coordination polymers based on the this compound moiety. Theoretical modeling can guide the synthesis of these novel derivatives by predicting their stability, electronic structure, and potential properties, paving the way for targeted experimental work.
Emerging Applications of this compound in Specialized Chemical Systems
The unique properties of this compound and its derivatives suggest potential for use in specialized applications. As an oxidizing agent, it can be a component in energetic materials. wikipedia.org The synthesis of novel silver(I) complexes with ligands like tris(pyrazole-1-yl) methane opens up possibilities for new materials with specific thermal properties. researcher.life
Furthermore, the antimicrobial properties of silver ions are well-established. pew.orgacs.org Silver nanoparticles, which can be synthesized using various silver precursors, are widely used in medical devices, food packaging, and water disinfection. nih.govnanografi.com Future research could focus on developing specialized chemical systems where this compound acts as a controlled-release source of silver ions or as a precursor for in-situ generation of antimicrobial silver nanoparticles. This could be particularly relevant in applications requiring a combination of oxidative and antimicrobial action.
Interdisciplinary Research Integrating this compound Chemistry with Other Fields
The integration of this compound (AgClO₃) chemistry into broader scientific disciplines is an emerging area of research, primarily driven by its potent oxidizing properties and its role as a precursor for various silver-based materials. While extensive research has focused on more stable silver salts like silver nitrate and silver chloride, the unique reactivity of this compound presents specialized opportunities at the intersection of chemistry, materials science, and energetic materials research.
Materials Science and Nanotechnology:
In materials science, this compound's primary role is as a precursor in the synthesis of silver-containing nanomaterials and coordination polymers. Although less common than silver nitrate, it can serve as a source of silver ions (Ag⁺) for creating silver nanoparticles (AgNPs). One study noted that in the synthesis of AgNPs, the X-ray diffraction (XRD) pattern of byproducts from one method suggested the presence of this compound, highlighting its potential involvement in certain synthetic pathways. researcher.life
The development of novel coordination polymers represents a significant interdisciplinary application. Researchers have successfully synthesized crystalline silver(I) complexes using this compound as the silver salt precursor. researcher.life For instance, a complex with the ligand tris(pyrazole-1-yl) methane, [AgCH(C₃H₃N₂)₃·ClO₃], was created and characterized, demonstrating this compound's utility in generating complex supramolecular structures. researcher.life Such research combines inorganic synthesis with crystal engineering and materials characterization, aiming to develop materials with unique optical, electronic, or catalytic properties.
Catalysis:
As a strong oxidizing agent, this compound has potential applications in catalysis, particularly in organic synthesis. ncats.iosciencemadness.org Its function is often to facilitate oxidation reactions that are difficult to achieve with milder reagents. Research has shown its effectiveness in oxidizing specific organic compounds; for example, crotonic acid and isocrotonic acid are oxidized to their respective dihydroxybutyric acid forms in the presence of this compound. sciencemadness.org This capability bridges inorganic chemistry with synthetic organic chemistry, offering tools for creating complex organic molecules. However, its use is often limited by its aggressive nature and the potential for explosive side reactions, making catalyst development an area requiring careful control of reaction conditions.
Energetic Materials:
The inherent instability and explosive properties of this compound place it at the center of interdisciplinary research in energetic materials. ncats.iosciencemadness.org It is classified as a primary explosive, meaning it is highly sensitive to stimuli like shock, friction, and heat. smolecule.com Research in this field involves the precise characterization of its thermal decomposition, sensitivity, and explosive performance. This area merges chemistry, physics, and engineering to understand the fundamental principles of energetic materials and to explore their controlled application or mitigation of their risks. Upon rapid heating, this compound decomposes explosively, a property that distinguishes it from more stable chlorates and makes it a compound of interest for specialized applications where high sensitivity is required. sciencemadness.orgsmolecule.com
The table below summarizes the key interdisciplinary research areas involving this compound.
| Research Field | Role of this compound | Key Research Findings/Focus | Related Disciplines |
| Materials Science | Precursor for Silver(I) Complexes | Synthesis of coordination polymers like [AgCH(C₃H₃N₂)₃·ClO₃] with unique crystal structures. researcher.life | Inorganic Chemistry, Crystal Engineering, Solid-State Chemistry |
| Organic Synthesis | Strong Oxidizing Agent | Effective in the oxidation of certain organic compounds, such as the conversion of crotonic acid. sciencemadness.org | Inorganic Chemistry, Synthetic Organic Chemistry |
| Energetic Materials | Primary Explosive | Characterization of its high sensitivity to heat, shock, and friction; study of its explosive decomposition. ncats.iosciencemadness.orgsmolecule.com | Chemistry, Physics, Materials Engineering |
Future research directions will likely focus on controlling the reactivity of this compound to harness its potent properties more safely and efficiently. This could involve its encapsulation in stabilizing matrices for catalytic applications or the precise design of coordination complexes to tune its energetic properties for advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
